Cas no 326908-19-4 (N-(2Z)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidenebenzamide)
N-(2Z)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidenebenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2Z)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidenebenzamide
- (Z)-N-(3-(2-oxo-2-phenylethyl)thiazolidin-2-ylidene)benzamide
- Benzamide, N-[3-(2-oxo-2-phenylethyl)-2-thiazolidinylidene]-
- SR-01000009311-2
- N-(3-phenacyl-1,3-thiazolidin-2-ylidene)benzamide
- AKOS030660210
- 326908-19-4
- N-[(2Z)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]benzamide
- SR-01000009311
- SR-01000009311-1
- F0814-0044
- Z56796947
- AKOS001024671
-
- Inchi: 1S/C18H16N2O2S/c21-16(14-7-3-1-4-8-14)13-20-11-12-23-18(20)19-17(22)15-9-5-2-6-10-15/h1-10H,11-13H2
- InChI Key: PYZSAVJVWWJZHR-UHFFFAOYSA-N
- SMILES: C(N=C1N(CC(=O)C2=CC=CC=C2)CCS1)(=O)C1=CC=CC=C1
Computed Properties
- Exact Mass: 324.09324893g/mol
- Monoisotopic Mass: 324.09324893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 466
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 75Ų
Experimental Properties
- Density: 1.24±0.1 g/cm3(Predicted)
- Boiling Point: 506.9±52.0 °C(Predicted)
- pka: 0.88±0.20(Predicted)
N-(2Z)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidenebenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0814-0044-2μmol |
N-[(2Z)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]benzamide |
326908-19-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0814-0044-5μmol |
N-[(2Z)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]benzamide |
326908-19-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0814-0044-10μmol |
N-[(2Z)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]benzamide |
326908-19-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0814-0044-20μmol |
N-[(2Z)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]benzamide |
326908-19-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0814-0044-1mg |
N-[(2Z)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]benzamide |
326908-19-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0814-0044-2mg |
N-[(2Z)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]benzamide |
326908-19-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0814-0044-3mg |
N-[(2Z)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]benzamide |
326908-19-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0814-0044-4mg |
N-[(2Z)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]benzamide |
326908-19-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0814-0044-5mg |
N-[(2Z)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]benzamide |
326908-19-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0814-0044-10mg |
N-[(2Z)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]benzamide |
326908-19-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(2Z)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidenebenzamide Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on N-(2Z)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidenebenzamide
N-(2Z)-3-(2-Oxo-2-Phenylethyl)-1,3-Thiazolidin-2-Ylidenebenzamide: A Comprehensive Overview
N-(2Z)-3-(2-Oxo-2-Phenylethyl)-1,3-Thiazolidin-2-Ylidenebenzamide, also known by its CAS number 326908-19-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities and potential applications in drug development. The structure of this compound is characterized by a thiazolidinone ring system, which is a five-membered ring containing sulfur and nitrogen atoms. The presence of a benzamide group and a phenylethyl moiety further enhances its chemical complexity and functional diversity.
Recent studies have highlighted the potential of N-(2Z)-3-(2-Oxo-2-Phenylethyl)-1,3-Thiazolidin-2-Ylidenebenzamide in various therapeutic areas. For instance, research has shown that this compound exhibits promising anti-inflammatory and antioxidant properties. These findings are particularly relevant in the context of chronic inflammatory diseases and oxidative stress-related disorders. The thiazolidinone core of the molecule plays a crucial role in mediating these effects, as it is known to interact with key cellular pathways involved in inflammation and oxidative damage.
One of the most notable aspects of this compound is its structural versatility. The thiazolidinone ring system allows for a wide range of functional modifications, making it an attractive target for medicinal chemists. Recent advancements in synthetic methodologies have enabled the efficient synthesis of N-(2Z)-3-(2-Oxo-2-Phenylethyl)-1,3-Thiazolidin-2-Ylidenebenzamide and its derivatives. These methods often involve multi-component reactions or stepwise syntheses, leveraging the reactivity of sulfur-containing precursors.
In terms of pharmacokinetics, N-(2Z)-3-(2-Oxo-2-Phenylethyl)-1,3-Thiazolidin-2-Ylidenebenzamide has demonstrated favorable absorption and bioavailability profiles in preclinical studies. This makes it a promising candidate for further exploration in clinical settings. Additionally, its metabolic stability has been evaluated, revealing that the compound undergoes minimal hepatic metabolism, which reduces the risk of adverse drug interactions.
The application of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed that N-(2Z)-3-(2-Oxo-2-Phenylethyl)-1,3-Thiazolidin-2-Ylidenebenzamide exhibits strong binding affinity to several therapeutic targets, including enzymes involved in inflammation and oxidative stress. These insights provide a solid foundation for designing more potent derivatives with improved therapeutic efficacy.
Looking ahead, the development of N-(2Z)-3-(2-Oxo-2-Phenylethyl)-1,3-Thiazolidin-2-Ylidenebenzamide into a clinically relevant drug will depend on several factors. These include optimizing its pharmacokinetic profile through structural modifications, conducting extensive toxicological evaluations, and establishing its efficacy in well-designed preclinical models. Collaborative efforts between academic researchers and pharmaceutical companies are expected to drive this forward.
In conclusion, N-(cas no 3strong>) represents a compelling lead compound with potential applications in treating inflammatory and oxidative stress-related conditions. Its unique chemical structure, coupled with recent advances in synthetic chemistry and computational modeling, positions it as a valuable asset in the drug discovery pipeline. Continued research into this compound will undoubtedly yield further insights into its therapeutic potential and pave the way for innovative treatment strategies.
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